ML175

Description

Properties

CAS No. |

610263-01-9 |

|---|---|

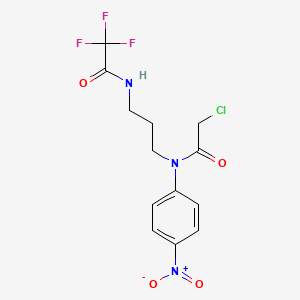

Molecular Formula |

C13H13ClF3N3O4 |

Molecular Weight |

367.71 g/mol |

IUPAC Name |

N-[3-(N-(2-chloroacetyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C13H13ClF3N3O4/c14-8-11(21)19(7-1-6-18-12(22)13(15,16)17)9-2-4-10(5-3-9)20(23)24/h2-5H,1,6-8H2,(H,18,22) |

InChI Key |

RPFLJHUKWQKWPO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-] |

solubility |

55.2 [ug/mL] |

Synonyms |

N-{3-[(2-Chloro-acetyl)-(4-nitro-phenyl)-amino]-propyl}-2,2,2-trifluoro-acetamide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ML175: A Technical Guide to the Inhibition of Glutathione S-Transferase Omega 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). GSTO1 is a crucial enzyme implicated in various cellular processes, including inflammation, metabolic reprogramming, and cancer drug resistance. Understanding the interaction of this compound with GSTO1 and its downstream consequences is pivotal for the development of novel therapeutic strategies.

This compound: A Covalent Inhibitor of GSTO1

This compound, a hindered alpha-chloroacetamide, acts as a highly potent and selective activity-based inhibitor of GSTO1.[1][2] Its mechanism of action involves the formation of a covalent bond with the active site cysteine nucleophile (Cys32) of GSTO1, leading to irreversible inactivation of the enzyme.[1][2][3] This covalent modification prevents the enzyme from carrying out its normal functions, which include the conjugation of glutathione to various substrates and deglutathionylation of proteins.[4]

Potency and Selectivity

This compound exhibits high potency against GSTO1, with reported IC50 values in the nanomolar range. This high affinity and irreversible binding make it a powerful tool for studying the physiological roles of GSTO1.

| Parameter | Value | Assay Type | Reference |

| IC50 | 28 nM | Recombinant GSTO1 Inhibition | [1][2] |

| In situ IC50 | 35 nM | In situ inhibition in cancer cells | [5] |

| In situ complete inhibition | 250 nM | In situ inhibition in MDA-MB-435 cells | [1][2] |

| Selectivity | >350-fold | Competitive Activity-Based Protein Profiling (ABPP) | [1][2] |

Impact on Macrophage-Mediated Inflammation

GSTO1 plays a critical role in the pro-inflammatory response of macrophages, particularly in the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) signaling pathway.[6][7][8] Inhibition of GSTO1 by this compound significantly attenuates this inflammatory cascade.

Attenuation of the Glycolytic Switch

Upon activation by LPS, macrophages typically undergo a metabolic shift towards glycolysis.[6][7][8][9] GSTO1 is essential for this "glycolytic switch."[6][7][8][9] Inhibition of GSTO1 with this compound mimics the effects of GSTO1 deficiency, leading to:

-

Prevention of AMP-activated protein kinase (AMPK) dephosphorylation.[6][7][8][9]

-

Blocked induction of Hypoxia-Inducible Factor 1-alpha (HIF1α), a key regulator of the pro-inflammatory state.[6][7][8][9]

-

Inhibition of the accumulation of tricarboxylic acid (TCA) cycle intermediates succinate and fumarate.[6][7][8][9]

Modulation of Downstream Signaling

GSTO1 is required for the activation of NF-κB and the production of cytosolic reactive oxygen species (ROS) in LPS-stimulated macrophages.[6] By inhibiting GSTO1, this compound effectively dampens these downstream signaling events, thereby reducing the inflammatory response.[10]

Caption: this compound inhibits GSTO1, blocking the LPS-TLR4 signaling pathway in macrophages.

Regulation of the NLRP3 Inflammasome

Recent evidence suggests a role for GSTO1 in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18. GSTO1-1 is reported to activate the NLRP3 inflammasome.[3] GSTO1 achieves this by catalyzing the deglutathionylation of NEK7, a protein kinase essential for NLRP3 activation.[11] By inhibiting GSTO1, this compound can therefore indirectly suppress NLRP3 inflammasome activation and subsequent cytokine release.

References

- 1. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] GSTO1-1 modulates metabolism in macrophages activated through the LPS and TLR4 pathway | Semantic Scholar [semanticscholar.org]

- 10. Glutathione and Glutathione Transferase Omega 1 as Key Posttranslational Regulators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSTO1 glutathione S-transferase omega 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to ML175: A Potent and Selective Inhibitor of Glutathione S-Transferase Omega 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML175, a small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It details its mechanism of action, summarizes key quantitative data, outlines the experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.

Core Function and Mechanism of Action

This compound is a highly potent and selective inhibitor of the enzyme Glutathione S-Transferase Omega 1 (GSTO1).[1][2] GSTO1 is a member of the glutathione transferase superfamily, which plays a role in cellular detoxification by conjugating glutathione to various endogenous and exogenous compounds.[3] Notably, GSTO1 has been implicated in the progression of certain cancers and in inflammatory responses, making it a person of interest for therapeutic intervention.[2][3][4]

The inhibitory action of this compound is mechanism-based, functioning as an activity-based covalent inhibitor.[1][2][5] It specifically targets the active site of GSTO1, forming a covalent bond with the cysteine residue at position 32 (Cys32).[1][2] This irreversible modification of the catalytic cysteine renders the enzyme inactive. The chemical structure of this compound features a hindered alpha-chloroacetamide group, which is responsible for this covalent interaction.[2][3][5]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in situ assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay Type | Reference |

| IC50 | 28 nM | FluoPol-ABPP | [2] |

| In Situ Inhibition | 250 nM (complete inhibition) | Gel-based competitive ABPP in MDA-MB-435 cells | [5] |

| Selectivity | >350-fold | Competitive ABPP profiling | [2] |

Experimental Protocols

The characterization of this compound involved several key experimental techniques. Below are detailed descriptions of the methodologies employed.

Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) for High-Throughput Screening

This assay was utilized for the initial high-throughput screening to identify inhibitors of GSTO1.[3] The principle of this technique lies in monitoring the change in fluorescence polarization of a fluorescently tagged activity-based probe (ABP).

-

General Protocol:

-

A fluorescently labeled ABP that specifically targets GSTO1 is incubated with the enzyme.

-

When the small, rapidly rotating fluorescent ABP binds to the larger, slower-tumbling GSTO1, the polarization of the emitted light increases.

-

In a competitive experiment, pre-incubation of GSTO1 with potential inhibitors like this compound prevents the binding of the fluorescent ABP.

-

This competition results in a decrease in fluorescence polarization, which is proportional to the inhibitory activity of the compound.

-

The assay is performed in a high-throughput format (e.g., 384-well plates) to screen large compound libraries.[6][7][8]

-

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method was used to confirm the inhibitory activity and selectivity of this compound in a more complex biological matrix, such as cell lysates or intact cells.[3][5]

-

General Protocol:

-

A proteome sample (e.g., cell lysate) is pre-incubated with varying concentrations of the inhibitor (this compound) or a vehicle control (DMSO).

-

An activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) that targets a class of enzymes including GSTO1 is then added to the proteome.

-

If this compound has bound to and inhibited GSTO1, the ABP will be unable to bind to the active site.

-

The proteins are then separated by SDS-PAGE.

-

The reporter tag on the ABP allows for visualization of the active enzymes. A decrease in the signal corresponding to the molecular weight of GSTO1 in the this compound-treated samples compared to the control indicates inhibition.[9][10][11]

-

LC-MS/MS Analysis for Covalent Modification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to elucidate the covalent mechanism of action of this compound.

-

General Protocol:

-

Recombinant GSTO1 protein is incubated with this compound.

-

The protein is then digested into smaller peptides using a protease (e.g., trypsin).

-

The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

By comparing the mass spectra of peptides from untreated and this compound-treated GSTO1, a mass shift corresponding to the addition of this compound to a specific peptide can be identified.

-

Fragmentation analysis of the modified peptide confirms the precise site of covalent modification, which for this compound is the active site Cys32.[1][2]

-

Signaling Pathways and Visualization

Inhibition of GSTO1 by this compound has been shown to modulate downstream signaling pathways, specifically leading to the activation of Akt (also known as Protein Kinase B) and MEK1/2 kinases in human neuroblastoma SH-SY5Y cells.[2][12] This suggests that GSTO1's enzymatic activity normally suppresses the activation of these pro-survival and proliferation pathways. The interaction may be direct or part of a larger protein complex, as both Akt and MEK1/2 have been shown to co-immunoprecipitate with GSTO1.[2]

Workflow for Characterizing this compound

Caption: Experimental workflow for the discovery and characterization of this compound.

Signaling Pathway of this compound Action

Caption: Proposed signaling cascade initiated by this compound-mediated inhibition of GSTO1.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, function and disease relevance of Omega-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

ML175: A Potent and Selective Chemical Probe for Glutathione S-Transferase Omega 1 (GSTO1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferase omega 1 (GSTO1) is a cytosolic enzyme with diverse catalytic activities, including glutathione-dependent thiol transferase and dehydroascorbate reductase functions.[1] It plays a crucial role in the biotransformation of xenobiotics and carcinogens.[1] Emerging evidence has implicated GSTO1 in various pathophysiological processes, making it an attractive therapeutic target. Dysregulation of GSTO1 has been linked to cancer cell proliferation, migration, invasion, and apoptosis, as well as the modulation of key signaling pathways such as JAK/STAT3.[2] Furthermore, GSTO1 is involved in inflammatory responses, particularly in the lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4) pathway in macrophages.[3] It also acts as a mediator in the crosstalk between apoptosis and autophagy.[4]

Given its therapeutic potential, the development of selective inhibitors for GSTO1 is of significant interest. ML175, a hindered alpha-chloroacetamide, has been identified as a highly potent and selective chemical probe for GSTO1.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular characterization, quantitative data, detailed experimental protocols, and its effects on relevant signaling pathways.

Biochemical and Cellular Characterization of this compound

This compound acts as an activity-based, covalent inhibitor of GSTO1.[5][6] It irreversibly binds to the active site cysteine nucleophile (Cys32) of the enzyme, thereby blocking its catalytic function.[5][6][7] This mechanism of action has been confirmed through LC-MS/MS analysis.[5][6]

Potency and Selectivity

This compound exhibits high potency against recombinant GSTO1, with a reported IC50 of 23-28 nM.[5][6][8] In cell-based assays, it effectively inhibits GSTO1-dependent deglutathionylation activity and has been shown to completely inhibit GSTO1 at a concentration of 250 nM.[5][6] Competitive activity-based protein profiling (ABPP) has demonstrated that this compound possesses greater than 350-fold selectivity for GSTO1 against potential anti-targets.[5][6]

Cellular Effects

In cellular models, this compound has been shown to modulate various signaling pathways through the inhibition of GSTO1. In cancer cells that rely on GSTO1 for maintaining redox balance, this compound treatment leads to increased oxidative stress and reactive oxygen species (ROS) levels, ultimately suppressing cell proliferation with EC50 values in the low-hundreds nanomolar range.[8] In macrophages stimulated with LPS, this compound reduces the production of pro-inflammatory cytokines, including IL-1β and IL-6, by 40-70%.[8] Furthermore, inhibition of GSTO1 by this compound in human neuroblastoma SH-SY5Y cells has been shown to result in the activation of Akt and MEK1/2.[9]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound as a GSTO1 inhibitor.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 28 nM | Recombinant Human | FluoPol-ABPP | [5][6] |

| IC50 | 23 nM | Recombinant GSTO1 | Not Specified | [8] |

| In Situ Inhibition | Complete inhibition at 250 nM | Not Specified | Gel-based competitive ABPP | [5][6] |

| EC50 (Proliferation) | Low-hundreds nM | Cancer cell models | Cell proliferation assay | [8] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP) for IC50 Determination

This assay is used to determine the potency of inhibitors against GSTO1 in a high-throughput format.

Materials:

-

Recombinant GSTO1

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic detergent

-

This compound (or other test compounds) in DMSO

-

SE-Rh probe (a rhodamine-tagged sulfonate ester probe)

-

1536-well microtiter plates

Procedure:

-

Dispense 4.0 μL of Assay Buffer containing 1.25 μM GSTO1 into each well of a 1536-well plate.

-

Add 30 nL of test compound in DMSO or DMSO alone (final concentration 0.59%) to the appropriate wells.

-

Incubate the plate for 30 minutes at 25°C.

-

Initiate the assay by dispensing 1.0 μL of 375 nM SE-Rh probe in Assay Buffer to all wells.

-

Centrifuge the plates and incubate for 20 hours at 37°C.

-

Equilibrate the plates to room temperature for 10 minutes before reading the fluorescence polarization.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to assess the selectivity and in situ activity of inhibitors.

Materials:

-

Recombinant GSTO1 or cell lysate

-

DPBS with 0.01% pluronic detergent

-

This compound (or other test compounds) in DMSO

-

PS-Rh probe (a rhodamine-tagged phosphonate probe)

-

2X SDS-PAGE loading buffer

-

SDS-PAGE gels

-

In-gel fluorescent scanner

Procedure:

-

Incubate recombinant GSTO1 (250 nM) in 50 μL of DPBS with 0.01% pluronic detergent with the test compound (e.g., 1 μM this compound) or DMSO for 30 minutes at 25°C.

-

Add the fluorescent probe (e.g., 10 μM PS-Rh) to the reaction mixture.

-

Incubate for 1 hour at 25°C.

-

Quench the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein labeling using an in-gel fluorescent scanner.

-

Determine the percentage of remaining activity by measuring the integrated optical density of the GSTO1 band relative to the DMSO control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving GSTO1 and the experimental workflows used to characterize this compound.

Figure 1: Key signaling pathways modulated by GSTO1 and inhibited by this compound.

Figure 2: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of GSTO1. Its ability to modulate key signaling pathways in cancer and inflammation makes it an invaluable tool for researchers investigating the biological functions of GSTO1. The detailed protocols and quantitative data provided in this guide are intended to facilitate the use of this compound as a chemical probe in a variety of experimental settings, ultimately aiding in the exploration of GSTO1 as a therapeutic target in drug discovery and development.

References

- 1. genecards.org [genecards.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Glutathione-S-transferase omega 1 (GSTO1-1) acts as mediator of signaling pathways involved in aflatoxin B1-induced apoptosis-autophagy crosstalk in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biological Activity of ML175

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: ML175

This compound is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It acts as a crucial tool for investigating the diverse cellular functions of GSTO1, which are implicated in a range of physiological and pathological processes, including inflammation, cancer biology, and cellular metabolism. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound against GSTO1 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Parameter | Value | Target | Assay Type |

| IC50 | 23 nM | Recombinant GSTO1 | Covalent Inhibition Assay |

| IC50 | 28 nM | GSTO1 | Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP) |

| Effective in situ Concentration | 250 nM | GSTO1 | Complete inhibition in cell-based assays |

Mechanism of Action

This compound is an activity-based inhibitor that functions by covalently modifying the active site of GSTO1.[1] Specifically, it targets the nucleophilic cysteine residue (Cys32) within the enzyme's active site.[2] This irreversible binding effectively inactivates the enzymatic functions of GSTO1, which include deglutathionylation and redox-regulatory activities.[3] The covalent modification disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and a reduction in inflammatory signaling.[3]

Experimental Protocols

GSTO1 Inhibition Assay: Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)

This high-throughput assay is designed to identify and characterize inhibitors of GSTO1 by measuring the change in fluorescence polarization of a probe that binds to the active site of the enzyme.

Materials:

-

Recombinant GSTO1 protein

-

This compound (or other test compounds) dissolved in DMSO

-

Fluorescently labeled activity-based probe (e.g., a rhodamine-conjugated sulfonate ester)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Enzyme Preparation: Dilute recombinant GSTO1 to the desired concentration (e.g., 1.25 µM) in Assay Buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Preparation: Dispense 4.0 µL of the diluted GSTO1 solution into each well of the 384-well plate.

-

Compound Addition: Add 30 nL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Incubation: Incubate the plate at 25°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Probe Addition: Add 1.0 µL of the fluorescent activity-based probe (e.g., 375 nM in Assay Buffer) to all wells to initiate the reaction.

-

Final Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 25°C, protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used on the probe.

-

Data Analysis: The decrease in fluorescence polarization is indicative of the probe being displaced by the inhibitor. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

GSTO1 Inhibition Assay: In-Gel Fluorescence Competitive Activity-Based Protein Profiling (ABPP)

This method provides a visual confirmation of target engagement and can be used to assess the selectivity of the inhibitor within a complex proteome.

Materials:

-

Cell lysate or purified recombinant GSTO1

-

This compound (or other test compounds) dissolved in DMSO

-

Fluorescently labeled activity-based probe (e.g., rhodamine-conjugated sulfonate ester)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

In-gel fluorescence scanner

Procedure:

-

Proteome/Enzyme Preparation: Prepare cell lysate (e.g., 1 mg/mL in DPBS) or a solution of recombinant GSTO1 (e.g., 250 nM in DPBS).

-

Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate the proteome or enzyme solution with varying concentrations of this compound (or a single concentration for screening) for 30 minutes at 25°C. Include a DMSO-only control.

-

Probe Labeling: Add the fluorescent activity-based probe to a final concentration of, for example, 10 µM. Incubate for 60 minutes at 25°C.

-

Reaction Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.

-

Data Analysis: The intensity of the fluorescent band corresponding to GSTO1 will decrease with increasing concentrations of this compound, as the inhibitor competes with the probe for binding to the active site. Quantify the integrated optical density of the bands to determine the extent of inhibition.

Signaling Pathways Modulated by this compound

Inhibition of GSTO1 by this compound has been shown to impact several critical cellular signaling pathways.

Akt and MEK/ERK Signaling Pathways

In human neuroblastoma SH-SY5Y cells, the enzymatic activity of GSTO1 has been shown to suppress the activation of both Akt and MEK1/2 kinases.[3][4] Treatment with this compound inhibits GSTO1, leading to the activation of both Akt and MEK1/2.[3][4] GSTO1 may directly interact with these kinases or be part of a protein complex that includes them.[3][4] The activation of these pathways has significant implications for cell survival, growth, and proliferation.[3]

Caption: this compound inhibits GSTO1, leading to the activation of Akt and MEK/ERK pathways.

NF-κB Signaling Pathway

GSTO1 plays a role in modulating the Toll-like receptor 4 (TLR4)-mediated pro-inflammatory pathway.[5] Inhibition of GSTO1 can attenuate the inflammatory response to lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4.[6] This suggests that GSTO1 activity is required for a normal pro-inflammatory response, likely through its influence on the NF-κB signaling cascade. Specifically, GSTO1's deglutathionylation activity may regulate key proteins in the TLR4 pathway that lead to NF-κB activation.[6]

References

- 1. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.stanford.edu [med.stanford.edu]

- 5. A Role for Glutathione Transferase Omega 1 (GSTO1-1) in the Glutathionylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

ML175 and Cellular Redox Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of ML175 and its implications for cellular redox homeostasis. Due to the limited availability of direct research on this compound, this document heavily leverages data from the structurally related and more extensively studied compound, ML162, to infer the potential mechanisms of action of this compound. The guide explores the induction of ferroptosis, a form of iron-dependent regulated cell death, through the modulation of key enzymes such as Glutathione Peroxidase 4 (GPX4). It further delves into the intricate relationship with the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts in the field of cancer therapeutics and diseases associated with oxidative stress.

Introduction: The Role of Cellular Redox Homeostasis and Ferroptosis in Disease

Cellular redox homeostasis is a dynamic and essential process that maintains a balance between oxidizing and reducing reactions within cells, regulating a multitude of biological responses.[1] Disruptions in this delicate equilibrium can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[2][3]

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[4][5] This process is distinct from other cell death mechanisms like apoptosis and is initiated by the failure of antioxidant defense systems, leading to the accumulation of toxic lipid reactive oxygen species (ROS).[6] The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoprotein that detoxifies lipid hydroperoxides.[7][8] Inhibition of GPX4 is a key strategy for inducing ferroptosis in cancer cells, particularly those resistant to conventional therapies.[5][9]

Small molecules that can induce ferroptosis are of significant interest as potential therapeutic agents. This guide focuses on the compound this compound and, by extension, its analogue ML162, as modulators of cellular redox homeostasis through the induction of ferroptosis.

This compound and ML162: Mechanism of Action

While direct biochemical characterization of this compound is not extensively available in the public domain, its structural similarity to ML162 suggests a comparable mechanism of action. ML162 has been identified as a potent inducer of ferroptosis.[4]

Inhibition of Glutathione Peroxidase 4 (GPX4)

ML162 is widely described as a covalent inhibitor of GPX4.[9] The proposed mechanism involves the chloroacetamide moiety of ML162 forming a covalent bond with the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[9] The inactivation of GPX4 prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their accumulation and the subsequent execution of ferroptotic cell death.[10]

However, it is crucial to note a conflicting report suggesting that ML162 and the well-known ferroptosis inducer RSL3 do not directly inhibit recombinant selenoprotein GPX4 in vitro. Instead, this study proposes that these compounds are efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[11] This finding suggests that the mechanism of ferroptosis induction by these compounds may be more complex than direct GPX4 inhibition and warrants further investigation.

Induction of Lipid Peroxidation and Oxidative Stress

The inhibition of GPX4 (or potentially TXNRD1) by ML162 leads to a surge in lipid peroxidation, a hallmark of ferroptosis.[5] Polyunsaturated fatty acids within cellular membranes are particularly susceptible to this oxidative damage.[12] The accumulation of lipid peroxides disrupts membrane integrity and function, ultimately leading to cell death.[12] This process is accompanied by a general increase in cellular reactive oxygen species (ROS).[5]

Interaction with the NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response, activating the transcription of a wide array of cytoprotective genes.[13][14][15] Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[14] Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[14][15]

Interestingly, treatment of chemoresistant head and neck cancer cells with ML162 has been shown to increase the expression of NRF2. This suggests a potential feedback mechanism where the induction of oxidative stress by ML162 leads to the activation of the NRF2-mediated antioxidant response as a cellular defense mechanism.

Quantitative Data

The following tables summarize the available quantitative data for ML162, which can serve as a reference for estimating the potential activity of this compound. It is imperative to experimentally determine these values for this compound.

Table 1: IC50 Values of ML162 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BJeLR (HRAS G12V) | Fibrosarcoma | ~0.025 | N/A |

| HT-1080 | Fibrosarcoma | N/A | N/A |

| Calu-1 | Lung Carcinoma | N/A | N/A |

| A549 | Lung Carcinoma | N/A | N/A |

| PANC-1 | Pancreatic Carcinoma | N/A | N/A |

| MIA PaCa-2 | Pancreatic Carcinoma | N/A | N/A |

Table 2: Biochemical Activity of ML162

| Target Enzyme | Assay Type | IC50 (µM) | Reference |

| GPX4 | Direct enzymatic assay | No inhibition observed | [11] |

| TXNRD1 | Direct enzymatic assay | ~19.5 | [11] |

Note: The conflicting findings regarding the direct target of ML162 highlight the need for further validation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on cellular redox homeostasis. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Dose-Response Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines and establishes its half-maximal inhibitory concentration (IC50).

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the dose-response curve (cell viability vs. log[this compound concentration]) and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of intracellular ROS upon treatment with this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16][17]

-

Materials:

-

Cells treated with this compound as described above

-

H2DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Positive control (e.g., H₂O₂)

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Treat cells with this compound at the desired concentrations and for the desired time in a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis or chamber slides for microscopy).

-

At the end of the treatment, remove the medium and wash the cells once with warm PBS or HBSS.

-

Load the cells with H2DCFDA by incubating them in a solution of 5-10 µM H2DCFDA in PBS or HBSS for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS or HBSS to remove the excess probe.

-

Add PBS or HBSS back to the wells.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.

-

Quantify the fluorescence intensity and normalize it to the vehicle control.

-

Assessment of Lipid Peroxidation

This protocol describes the measurement of lipid peroxidation through the quantification of malondialdehyde (MDA), a common byproduct, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[7][11][18][19]

-

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

MDA standard solution

-

Spectrophotometer or fluorescence plate reader

-

-

Procedure:

-

Treat cells with this compound and harvest them.

-

Lyse the cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant for normalization.

-

To a defined volume of lysate, add TCA solution to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Add TBA solution to the supernatant.

-

Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice and then centrifuge to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm or fluorescence (Ex/Em = 532/553 nm).

-

Prepare a standard curve using the MDA standard solution.

-

Calculate the concentration of MDA in the samples from the standard curve and normalize to the protein concentration.

-

GPX4 Activity Assay

This is a biochemical assay to measure the activity of GPX4 in cell lysates, which can be used to assess the direct inhibitory effect of this compound.

-

Materials:

-

Cell lysate from treated and untreated cells

-

Assay buffer (e.g., Tris-HCl buffer with EDTA)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)

-

UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

-

Add the cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the phospholipid hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of NADPH consumption is proportional to the GPX4 activity.

-

To test for direct inhibition, this compound can be pre-incubated with the cell lysate before adding the substrate.

-

Calculate the specific activity of GPX4 (e.g., in nmol of NADPH oxidized per minute per mg of protein).

-

NRF2 Activation Assay

This protocol outlines a method to assess the activation of NRF2 by measuring its nuclear translocation and binding to the Antioxidant Response Element (ARE) using a commercially available transcription factor activity assay kit (ELISA-based).

-

Materials:

-

Cells treated with this compound

-

Nuclear extraction kit

-

NRF2 Transcription Factor Activity Assay Kit (containing ARE-coated plates, primary antibody against NRF2, HRP-conjugated secondary antibody, and substrate)

-

Plate reader

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Add equal amounts of nuclear extract to the wells of the ARE-coated plate.

-

Incubate to allow NRF2 to bind to the ARE sequence.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody specific for NRF2 and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Wash the wells and add the chromogenic substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

The absorbance is proportional to the amount of activated NRF2 bound to the ARE.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed mechanism of action for this compound/ML162 in inducing ferroptosis.

Caption: Overview of the NRF2 signaling pathway in response to oxidative stress.

References

- 1. Redox Metabolism Measurement in Mammalian Cells and Tissues by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2-ARE pathway: An emerging target against oxidative stress and neuroinflammation in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Ferroptosis Inducers and Inhibitors on Cell Proliferation in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferroptosis-inducing agents enhance TRAIL-induced apoptosis through upregulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Biochemical characterization of the catalytic domain from a novel hyperthermophilic β-glucanase and its application for KOS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Cellular Redox Status on the Evolvability of New Catabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oxfordbiomed.com [oxfordbiomed.com]

- 11. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 16. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 17. raybiotech.com [raybiotech.com]

- 18. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

The Role of Glutathione S-Transferase Omega 1 (GSTO1) in Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione S-Transferase Omega 1 (GSTO1), a member of the glutathione S-transferase (GST) superfamily, has emerged as a critical player in the landscape of oncology. Exhibiting atypical enzymatic activities, including thioltransferase and deglutathionylase functions, GSTO1 deviates from the canonical detoxification roles of other GSTs. Instead, it is intricately involved in modulating key signaling pathways that govern cancer cell proliferation, survival, invasion, and chemoresistance. This technical guide provides a comprehensive overview of the current understanding of GSTO1's role in cancer progression, with a focus on its expression in various malignancies, its impact on clinical outcomes, its mechanistic contributions to tumor biology, and its potential as a therapeutic target. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this promising area.

GSTO1 Expression and Prognostic Significance in Cancer

Aberrant expression of GSTO1 has been documented across a spectrum of human cancers, often correlating with disease progression and poor patient prognosis. The following tables summarize the quantitative data on GSTO1 expression and its prognostic value in several cancer types.

Table 1: Quantitative Expression of GSTO1 in Cancer Tissues Compared to Normal Tissues

| Cancer Type | Method | Fold Change (Tumor vs. Normal) | Reference(s) |

| Bladder Carcinoma | Immunoblot | ~2.3-fold increase | [1] |

| Colon Cancer | Immunohistochemistry | Significantly upregulated | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | RT-qPCR | Significantly higher in A549 cells vs. BEAS-2B | [2] |

| Cutaneous Malignant Melanoma (CMM) | Oncomine & TCGA databases | Upregulated in CMM samples | [3] |

Table 2: Prognostic Significance of GSTO1 Expression in Various Cancers

| Cancer Type | Number of Patients | Method | Finding | Hazard Ratio (HR) [95% CI] | Reference(s) |

| Muscle Invasive Bladder Cancer | 105 | Genotyping (rs4925) | GSTO1 Asp140Asp genotype is an independent predictor of higher risk of death. | HR = 2.9 | [4] |

| Non-Muscle Invasive Bladder Cancer | 130 (epirubicin-treated) | Genotyping (rs4925) | GSTO1 AC+AA genotypes associated with unfavorable recurrence-free survival. | - | [5] |

| Cutaneous Malignant Melanoma (CMM) | TCGA database | High GSTO1 expression | Associated with poor prognosis. | - | [3] |

The Multifaceted Role of GSTO1 in Cancer Progression

GSTO1 contributes to cancer progression through its influence on several key cellular processes, including proliferation, migration, invasion, and apoptosis.

Proliferation and Cell Cycle Control

Studies have demonstrated that knockdown of GSTO1 can inhibit the growth of cancer cells and induce cell cycle arrest. For instance, silencing GSTO1 in cutaneous malignant melanoma (CMM) cells has been shown to block the cell cycle.[3]

Migration and Invasion

GSTO1 has been implicated in promoting the migratory and invasive properties of cancer cells. In non-small cell lung cancer (NSCLC) cells, overexpression of GSTO1 enhances migration and invasion, while its knockdown has the opposite effect.[6] This suggests a role for GSTO1 in the metastatic cascade.

Apoptosis

GSTO1 appears to play a protective role against apoptosis in cancer cells. Overexpression of GSTO1 in HeLa cells has been shown to protect against cisplatin-induced apoptosis.[7] This anti-apoptotic function is a key mechanism through which GSTO1 contributes to chemoresistance.

GSTO1 and Chemoresistance

A significant body of evidence points to the role of GSTO1 in mediating resistance to various chemotherapeutic agents, most notably platinum-based drugs like cisplatin.

Mechanisms of GSTO1-Mediated Chemoresistance

GSTO1 contributes to chemoresistance through multiple mechanisms:

-

Drug Detoxification: While atypical for its class, GSTO1 may still play a role in the detoxification of certain chemotherapeutic agents.

-

Modulation of Signaling Pathways: As detailed in the following section, GSTO1 can activate pro-survival signaling pathways, such as Akt and ERK1/2, and inhibit pro-apoptotic pathways like JNK, thereby counteracting the cytotoxic effects of chemotherapy.[7]

-

Extracellular Vesicle-Mediated Drug Efflux: In bladder cancer, GSTO1 has been shown to trigger the release of large extracellular vesicles that promote the efflux of cisplatin, reducing its intracellular concentration and efficacy.[8]

Table 3: GSTO1 and Resistance to Chemotherapeutic Agents

| Cancer Cell Line | Chemotherapeutic Agent | GSTO1 Status | Effect on IC50 | Fold Change in IC50 | Reference(s) |

| HeLa | Cisplatin | Overexpression | Increased resistance | - | [9] |

| HCT-116 (Colon) | Cisplatin | Multidrug resistant (high GSTO1) | Increased resistance | - | [10][11] |

| SKOV3 (Ovarian) | Paclitaxel | Paclitaxel-resistant | Higher GSTP1 expression (GSTO1 not directly tested) | - | [12] |

| MDA-MB-231 (Breast) | Tamoxifen | GSTO1 inhibition (with S2E) | Increased apoptosis | - | [13] |

Key Signaling Pathways Modulated by GSTO1

GSTO1 exerts its influence on cancer progression by modulating several critical intracellular signaling pathways.

The JAK/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key regulator of cell proliferation, survival, and inflammation. GSTO1 has been shown to activate this pathway. In NSCLC cells, GSTO1 overexpression leads to increased phosphorylation of JAK and STAT3, promoting aggressive phenotypes.[6][14]

The Akt/MEK/ERK Pathway

The PI3K/Akt and MEK/ERK pathways are central to cell survival, proliferation, and growth. GSTO1 has been shown to modulate the activation of Akt and MEK1/2. In neuroblastoma cells, GSTO1 enzymatic activity appears to inhibit the activation of these kinases to maintain basal levels, and co-immunoprecipitation experiments have shown that GSTO1 interacts with Akt and MEK1/2, either directly or as part of a larger protein complex.[15] Conversely, in the context of cisplatin resistance, GSTO1 overexpression is associated with the activation of Akt and ERK1/2 survival pathways.[7]

The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. GSTO1 has been implicated in the regulation of this pathway. In colon cancer cells, GSTO1 interacts with TNFαIP3/A20, a negative regulator of NF-κB signaling, suggesting a role for GSTO1 in modulating NF-κB-dependent processes in the context of drug resistance.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GSTO1 in cancer.

GSTO1 Enzymatic Activity Assay (using CDNB)

This assay measures the enzymatic activity of GSTO1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

Materials:

-

100 mM Potassium Phosphate Buffer, pH 6.5

-

100 mM Reduced Glutathione (GSH) solution (prepare fresh)

-

100 mM CDNB solution in ethanol

-

Purified GSTO1 enzyme or cell lysate

-

UV/Visible Spectrophotometer

Procedure:

-

Prepare the assay cocktail by mixing 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH per reaction.

-

Add 900 µl of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes.

-

To the blank cuvette, add 100 µl of buffer and zero the spectrophotometer at 340 nm.

-

To the sample cuvette, add 100 µl of the enzyme solution or cell lysate and mix.

-

Immediately record the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Calculate GST activity using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹cm⁻¹).[16][17]

siRNA-Mediated Knockdown of GSTO1 in A549 Cells

This protocol describes the transient knockdown of GSTO1 expression using small interfering RNA (siRNA).

Materials:

-

A549 cells

-

DMEM with 10% FBS

-

GSTO1-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

Procedure:

-

Seed A549 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, dilute the GSTO1 siRNA or control siRNA in Opti-MEM™.

-

In a separate tube, dilute the transfection reagent in Opti-MEM™.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells in fresh culture medium.

-

Incubate the cells for 48-72 hours before harvesting for downstream analysis (e.g., Western blot or RT-qPCR) to confirm knockdown efficiency.[18]

Co-Immunoprecipitation (Co-IP) of GSTO1 and Interacting Proteins

This protocol is for the immunoprecipitation of a target protein to identify its interacting partners.

Materials:

-

Cancer cells expressing GSTO1 and the putative interacting protein

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Antibody against GSTO1 (for immunoprecipitation)

-

Antibody against the putative interacting protein (for Western blot detection)

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the cells in Co-IP lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-GSTO1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner.[15][17][19]

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts with 8.0 µm pore size polycarbonate membrane

-

24-well plates

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

-

For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration/invasion.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells under a microscope.

GSTO1 as a Therapeutic Target

The compelling evidence linking GSTO1 to cancer progression and chemoresistance has positioned it as an attractive target for therapeutic intervention.

Development of GSTO1 Inhibitors

Several small molecule inhibitors of GSTO1 have been developed and have shown promise in preclinical studies. For example, the inhibitor KT53 has been shown to sensitize cancer cells to the cytotoxic effects of cisplatin.[20] High-throughput screening approaches are being employed to identify and optimize novel GSTO1 inhibitors.[21][22]

Therapeutic Strategies

Targeting GSTO1 in cancer therapy could involve several strategies:

-

Monotherapy: In cancers where GSTO1 is a key driver of proliferation and survival, GSTO1 inhibitors could be used as a standalone treatment.

-

Combination Therapy: A more immediate and promising approach is the use of GSTO1 inhibitors in combination with conventional chemotherapy to overcome drug resistance.

-

Targeting Downstream Pathways: An alternative strategy could involve targeting the downstream signaling pathways activated by GSTO1, such as the JAK/STAT3 or Akt pathways.

Future Directions

While significant progress has been made in understanding the role of GSTO1 in cancer, several areas warrant further investigation:

-

Identification of Upstream Regulators: The mechanisms that lead to the upregulation of GSTO1 in cancer are not fully understood.

-

Elucidation of Substrate Specificity: The full range of endogenous substrates for GSTO1's deglutathionylase activity in cancer cells remains to be elucidated.

-

Clinical Validation: The prognostic and predictive value of GSTO1 expression needs to be validated in larger, prospective clinical studies.

-

Development of Clinical-Grade Inhibitors: The development of potent, selective, and bioavailable GSTO1 inhibitors suitable for clinical trials is a key priority.

Conclusion

GSTO1 is a multifaceted protein that plays a significant role in the progression of various cancers by influencing cell proliferation, survival, metastasis, and chemoresistance. Its ability to modulate key signaling pathways, including JAK/STAT3, Akt/MEK/ERK, and NF-κB, underscores its importance as a central node in the cancer cell signaling network. The development of targeted GSTO1 inhibitors holds great promise for novel therapeutic strategies, particularly in overcoming resistance to conventional cancer therapies. Further research into the intricate mechanisms of GSTO1 action will undoubtedly pave the way for its successful translation into clinical practice.

References

- 1. Role of Glutathione S-Transferase M1 and Glutathione S Transferase Theta 1 Gene Polymorphism, Histopathological, and Immunohistochemistry in Carcinoma Breast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non-small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Upregulated glutathione transferase omega-1 correlates with progression of urinary bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione S‑transferase ω 1 promotes the proliferation, migration and invasion, and inhibits the apoptosis of non‑small cell lung cancer cells, via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic dissection of glutathione S-transferase omega-1: identification of novel downstream targets and Alzheimer’s disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. No evidence for glutathione S-transferases GSTA2, GSTM2, GSTO1, GSTO2, and GSTZ1 in breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Glutathione S-transferase omega 1 inhibition activates JNK-mediated apoptotic response in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GSTO1 glutathione S-transferase omega 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. The Role of Glutathione Transferase Omega-Class Variant Alleles in Individual Susceptibility to Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSTO1 Knockout Cell Line (HCT 116) – EDITGENE [editxor.com]

- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 20. mdpi.com [mdpi.com]

- 21. altogen.com [altogen.com]

- 22. Deletion of Glutathione S-Transferase Omega 1 Activates Type I Interferon Genes and Downregulates Tissue Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

The GSTO1 Inhibitor ML175: A Modulator of Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coreva Scientific, [Current Date]

Abstract

ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), has emerged as a significant modulator of inflammatory signaling pathways. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Through the inhibition of GSTO1, this compound disrupts key inflammatory cascades, leading to a reduction in pro-inflammatory cytokine production. This document provides a comprehensive overview of the experimental evidence, including detailed protocols and quantitative data, to support further research and development of this compound and other GSTO1 inhibitors as potential therapeutics for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. Key signaling pathways, including the NF-κB and MAPK pathways, are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes.

Glutathione S-Transferase Omega 1 (GSTO1), a member of the GST superfamily, has been identified as a pro-inflammatory enzyme.[1][2][3] GSTO1's role in inflammation is linked to its ability to catalyze the deglutathionylation of proteins, a post-translational modification that can alter protein function. The small molecule this compound has been identified as a potent and selective inhibitor of GSTO1, making it a valuable tool for investigating the role of this enzyme in inflammatory signaling.[4] This guide details the effects of this compound on key inflammatory pathways, providing a foundation for its potential therapeutic application.

Mechanism of Action: Inhibition of GSTO1

This compound is an irreversible inhibitor that covalently binds to the active site cysteine residue of GSTO1. This binding inactivates the enzyme, preventing it from carrying out its catalytic functions, including the deglutathionylation of target proteins. The inhibition of GSTO1 by this compound has been shown to have downstream effects on inflammatory signaling cascades.

Effect on the Toll-like Receptor 4 (TLR4) Signaling Pathway

Current research suggests that GSTO1 plays a critical role in the TLR4-mediated pro-inflammatory response.[1][3] TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiating a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways. By inhibiting GSTO1, this compound is believed to interfere with this initial activation step, thereby dampening the subsequent inflammatory response.

Caption: this compound inhibits GSTO1, disrupting the TLR4 signaling cascade.

Modulation of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that GSTO1 is required for the nuclear translocation of NF-κB.[5] Inhibition of GSTO1 by this compound has been shown to suppress the activation of the NF-κB pathway.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation [bmbreports.org]

- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]

- 4. Glutathione transferase Omega 1-1 (GSTO1-1) modulates Akt and MEK1/2 signaling in human neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of interleukin-1-stimulated NF-kappaB RelA/p65 phosphorylation by mesalamine is accompanied by decreased transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Features and Mechanism of the ML175 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML175 is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the structural features of this compound, its mechanism of action, and its impact on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting GSTO1.

Core Structural Features of this compound

This compound, with the molecular formula C13H13ClF3N3O4, is characterized as a hindered alpha-chloroacetamide.[1] This chemical scaffold is key to its mechanism of action. The defining structural feature of this compound is the electrophilic chloroacetamide group, which is designed to react with nucleophilic residues in the active site of its target enzyme.

Below is a diagram illustrating the logical relationship of the key chemical features of this compound.

Caption: Logical relationship of this compound structural features.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the this compound inhibitor.

| Parameter | Value | Target | Comments |

| IC50 | 28 nM | Human GSTO1 | This value indicates high potency.[1][2] |

| Selectivity | >350-fold | Against other potential anti-targets | Determined by competitive Activity-Based Protein Profiling (ABPP).[1][2] |

| In situ Inhibition | Complete at 250 nM | GSTO1 in cells | Demonstrates cell permeability and target engagement in a cellular context.[1][2] |

| Binding Affinity (Ki) | Not explicitly reported | Human GSTO1 | While the IC50 is well-documented, a specific Ki value for the initial non-covalent binding step was not found in the searched literature. |

Mechanism of Action

This compound is an activity-based inhibitor that functions through a covalent mechanism.[1][2] The electrophilic α-chloroacetamide moiety of this compound acts as a "warhead" that specifically targets and covalently modifies the nucleophilic cysteine residue (Cys32) in the active site of GSTO1.[1][2] This irreversible binding leads to the inactivation of the enzyme.

Impact on Cellular Signaling Pathways

Inhibition of GSTO1 by this compound has been shown to modulate several key cellular signaling pathways, primarily by altering the phosphorylation state of downstream kinases. GSTO1 activity generally suppresses the activation of these pathways, and therefore, its inhibition by this compound leads to their activation.

The following diagram illustrates the signaling pathways affected by GSTO1 and its inhibition by this compound.

Caption: GSTO1 signaling pathways and the inhibitory effect of this compound.

Key signaling pathways affected include:

-

Akt and MEK1/2 Signaling: In human neuroblastoma SH-SY5Y cells, GSTO1 activity has been shown to suppress the activation of Akt and MEK1/2 kinases. Inhibition of GSTO1 with this compound leads to the activation of both Akt and MEK1/2.[3]

-

JAK/STAT3 Signaling: Overexpression of GSTO1 has been found to increase the phosphorylation of JAK and STAT3 in non-small cell lung cancer cells, promoting aggressive phenotypes. This suggests that inhibition of GSTO1 by this compound would downregulate this pathway.

-

Apoptosis and Autophagy: GSTO1-1 has been identified as a mediator in the crosstalk between apoptosis and autophagy. Targeting GSTO1-1 can increase JNK-mediated apoptosis while reducing autophagy.[4][5]

-

Inflammatory Signaling: GSTO1-1 is involved in the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) pro-inflammatory pathway in macrophages. Inhibition of GSTO1 can suppress LPS-induced inflammation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of inhibitors like this compound. Below are representative protocols for competitive Activity-Based Protein Profiling (ABPP) and Western Blotting to assess the effects of this compound on GSTO1 and downstream signaling.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a covalent inhibitor like this compound.

Caption: A logical workflow for the characterization of a covalent inhibitor.

Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is adapted from established ABPP methodologies and is suitable for assessing the potency and selectivity of this compound.

Objective: To determine the IC50 of this compound for GSTO1 and to assess its selectivity against other probe-reactive enzymes in a complex proteome.

Materials:

-

Recombinant human GSTO1 protein

-

Cell lysate (e.g., from SH-SY5Y cells)

-

This compound inhibitor stock solution (in DMSO)

-

Activity-based probe (ABP) specific for GSTs (e.g., a chloroacetamide- or sulfonate ester-based probe with a fluorescent reporter or biotin tag)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner or streptavidin-HRP and chemiluminescence reagents for biotinylated probes

Procedure:

-

Preparation of Protein/Lysate:

-

For in vitro assays, dilute recombinant GSTO1 to the desired final concentration in the reaction buffer.

-

For proteome-wide selectivity, prepare cell lysate by standard methods and determine the total protein concentration.

-

-

Inhibitor Incubation:

-

In a microcentrifuge tube or 96-well plate, pre-incubate the protein or cell lysate with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

-

-

Probe Labeling:

-

Add the activity-based probe to each reaction to a final concentration optimized for robust signal.

-

Incubate for an additional 30 minutes at 37°C to allow for covalent labeling of active enzymes.

-

-

Sample Preparation for Gel Electrophoresis:

-

Quench the reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Gel Electrophoresis and Visualization:

-

Separate the proteins by SDS-PAGE.

-

If using a fluorescent probe, visualize the gel directly using a fluorescence scanner.

-

If using a biotinylated probe, transfer the proteins to a PVDF membrane, probe with streptavidin-HRP, and detect using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensity corresponding to GSTO1 (or other probe-labeled proteins) in each lane.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Detailed Protocol: Western Blotting for Akt and MEK1/2 Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of Akt and MEK1/2, key downstream targets of GSTO1 modulation.

Objective: To determine if inhibition of GSTO1 by this compound leads to increased phosphorylation of Akt and MEK1/2 in cultured cells.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

This compound inhibitor stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total Akt

-

Rabbit anti-phospho-MEK1/2 (Ser217/221)

-

Rabbit anti-total MEK1/2

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for the specified time (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and Gel Electrophoresis:

-

Normalize the protein concentration for all samples.

-

Add 4x SDS-PAGE loading buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using a digital imager.

-

-

Stripping and Reprobing:

-

To assess total protein levels and the loading control, the membrane can be stripped and reprobed with antibodies against total Akt, total MEK1/2, and β-actin.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Calculate the ratio of phosphorylated to total protein for each condition to determine the effect of this compound on protein phosphorylation.

-

Conclusion

This compound is a valuable chemical probe for studying the biological functions of GSTO1. Its well-defined structural features, potent and selective covalent mechanism of action, and its demonstrated effects on key cellular signaling pathways make it an important tool for cancer and inflammation research. The experimental protocols and workflows provided in this guide offer a framework for the further characterization of this compound and the development of novel GSTO1-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]